![molecular formula C14H21NO2 B2429947 tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2241131-35-9](/img/structure/B2429947.png)

tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

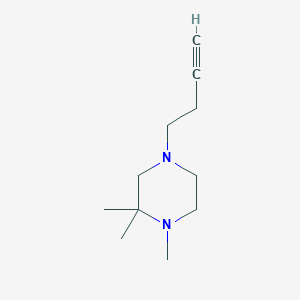

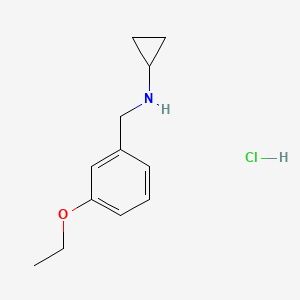

“tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate” is an organic compound. It contains a bicyclic structure, which is a common feature in many natural products and pharmaceuticals . The compound also contains an ethynyl group (a carbon-carbon triple bond), a tert-butyl group (a carbon atom bonded to three other carbon atoms), and a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to another oxygen, which is in turn bonded to a hydrogen or a carbon).

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, involves a bicyclic system, specifically an azabicyclo[3.2.1]octane. This means it has two fused rings, one of which contains a nitrogen atom (aza-), and the total number of atoms in the rings is eight (octane). The rings are not equal in size; one is a six-membered ring and the other is a three-membered ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ethynyl group might undergo addition reactions, the carboxylate group could participate in esterification or amidation reactions, and the bicyclic system might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound is likely to be a solid under normal conditions. Its solubility would depend on the specific arrangement of its atoms and the presence of any polar or charged groups .Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Structural Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound to tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate, was synthesized and characterized through 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Applications in Alkaloid Synthesis

- Tropane Alkaloid Synthesis : The compound played a role in the asymmetric synthesis of (+)-pseudococaine, an alkaloid, demonstrating its utility in complex organic syntheses (Brock et al., 2012).

Development of Novel Molecular Scaffolds

- Creation of New Scaffolds : The compound's structure, including the bicyclo[2.2.2]octane structure, was utilized to create new molecular scaffolds, crucial in the development of new pharmacological agents (Moriguchi et al., 2014).

Methodologies in Organic Synthesis

- Iodolactamization Process : An iodolactamization process involving tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, a related compound, was explored to synthesize complex organic molecules, showcasing advanced synthetic techniques (Campbell et al., 2009).

Unconventional Reaction Pathways

- Exploring Reaction Pathways : The compound's variants were used to explore non-synchronous reaction pathways in organic chemistry, providing insights into complex reaction mechanisms (MacorJohn et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-11-10-7-6-8-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIFJSCMYOWVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC1C2C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)

![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)

![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)